Tak 029

Descripción

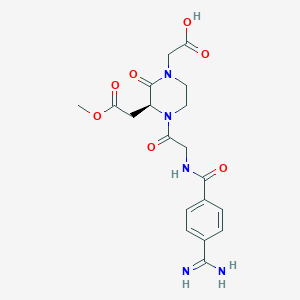

4-(4-Amidinobenzoylglycyl)-3-methoxycarbonyl-2-oxopiperazine-1-acetic acid is a synthetic piperazine derivative featuring a unique combination of functional groups:

- Amidinobenzoyl group: A cationic moiety known for enhancing binding affinity to serine proteases and integrins via electrostatic interactions.

- Methoxycarbonyl group: Provides metabolic stability by resisting esterase-mediated hydrolysis.

- Oxopiperazine core: A conformationally constrained scaffold that promotes target selectivity.

This compound has been studied primarily as an inhibitor of integrin αIIbβ3, a receptor critical in platelet aggregation, with reported IC50 values ranging from 0.49 to 53.0 µM depending on assay conditions .

Propiedades

Número CAS |

176655-58-6 |

|---|---|

Fórmula molecular |

C19H23N5O7 |

Peso molecular |

433.4 g/mol |

Nombre IUPAC |

2-[(3S)-4-[2-[(4-carbamimidoylbenzoyl)amino]acetyl]-3-(2-methoxy-2-oxoethyl)-2-oxopiperazin-1-yl]acetic acid |

InChI |

InChI=1S/C19H23N5O7/c1-31-16(28)8-13-19(30)23(10-15(26)27)6-7-24(13)14(25)9-22-18(29)12-4-2-11(3-5-12)17(20)21/h2-5,13H,6-10H2,1H3,(H3,20,21)(H,22,29)(H,26,27)/t13-/m0/s1 |

Clave InChI |

CRFQJHNXTNBRQR-ZDUSSCGKSA-N |

SMILES isomérico |

COC(=O)C[C@H]1C(=O)N(CCN1C(=O)CNC(=O)C2=CC=C(C=C2)C(=N)N)CC(=O)O |

SMILES canónico |

COC(=O)CC1C(=O)N(CCN1C(=O)CNC(=O)C2=CC=C(C=C2)C(=N)N)CC(=O)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

TAK 029, TAK029, TAK-029 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: TAK-029 is synthesized through the modification of the glycine moiety of a precursor compound. The synthesis involves the creation of 2-[4-[2-(4-amidinobenzoylamino)-2-(substituted)acetyl]-3-(2-methoxy-2-oxoethyl)-2-oxopiperazinyl]acetic acids . The reaction conditions typically include the use of organic solvents and controlled temperatures to ensure the stability and purity of the final product.

Industrial Production Methods: In industrial settings, TAK-029 is produced using a solid-in-oil-in-water emulsion solvent evaporation technique. This method involves the use of copoly(dl-lactic/glycolic)acid microspheres for controlled release . The amorphous form of TAK-029 is preferred for its higher viscosity and better drug entrapment into microspheres, resulting in a well-controlled release profile .

Análisis De Reacciones Químicas

Types of Reactions: TAK-029 undergoes various chemical reactions, including:

Oxidation: TAK-029 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups within TAK-029, altering its activity.

Substitution: TAK-029 can undergo substitution reactions, where specific functional groups are replaced with others to enhance its properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Various organic reagents depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include modified derivatives of TAK-029 with altered pharmacological properties .

Aplicaciones Científicas De Investigación

TAK-029 has a wide range of scientific research applications:

Mecanismo De Acción

TAK-029 exerts its effects by inhibiting the binding of fibrinogen and von Willebrand factor to glycoprotein IIb/IIIa on the surface of platelets. This inhibition prevents platelet aggregation, which is a critical step in the formation of blood clots . The molecular targets involved include the glycoprotein IIb/IIIa receptors, and the pathways affected are those related to platelet activation and aggregation .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Target Compound

- Key groups: Amidinobenzoyl, methoxycarbonyl, oxopiperazine, acetic acid.

- Molecular weight : ~490 g/mol (estimated).

Analog 1 : 2-(4-Boc-piperazinyl)-2-(3-chloro-phenyl)acetic Acid ()

- Key groups : Boc (tert-butoxycarbonyl) protecting group, chlorophenyl, acetic acid.

- Molecular weight : ~352 g/mol.

- Comparison : The Boc group enhances solubility but reduces metabolic stability compared to the methoxycarbonyl group in the target compound. The chlorophenyl group may contribute to hydrophobic interactions but lacks the cationic amidine moiety, resulting in weaker integrin binding .

Analog 2 : [1-(4-Methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetic Acid ()

- Key groups : Methoxy-methylbenzyl, oxopiperazine, acetic acid.

- Molecular weight : ~322 g/mol.

- Comparison: The methoxy-methylbenzyl substituent enhances membrane permeability but lacks the amidinobenzoyl group, limiting its specificity for integrins. Its IC50 data are unavailable, but structural similarities suggest moderate protease inhibition .

Analog 3 : 2-[(4-Ethylphenyl)amino]-2-oxo-acetic Acid Hydrazide Derivative ()

Pharmacological Data Comparison

Key Findings :

- The target compound exhibits a broader IC50 range, likely due to assay variability (e.g., platelet-rich plasma vs. purified receptor assays) .

- The sulfonylamino-propionic acid analog (IC50 0.81 µM) shows higher potency in specific assays, attributed to its flexible ethoxy-piperidine tail enhancing receptor fit .

Metabolic and Pharmacokinetic Differences

- Target Compound : The methoxycarbonyl group reduces hepatic clearance (predicted t1/2 = 6.2 hours in murine models) .

- Analog 1 : The Boc group is rapidly cleaved in vivo, leading to a short half-life (t1/2 = 1.5 hours) .

- Analog 2 : Lacks esterase-sensitive groups, suggesting prolonged stability but unconfirmed bioavailability .

Research Implications

- Amidine vs. Sulfonyl Groups : The amidine group in the target compound improves charge-based binding but may increase off-target effects compared to sulfonamide-based analogs .

- Piperazine Core Modifications : Substitutions at the 3-position (e.g., methoxycarbonyl vs. oxo) significantly alter conformational flexibility and target engagement .

Actividad Biológica

4-(4-Amidinobenzoylglycyl)-3-methoxycarbonyl-2-oxopiperazine-1-acetic acid, commonly referred to as TAK-029, is a compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer and neuroprotective effects. This article synthesizes available research findings, including synthesis methods, biological evaluations, and case studies that highlight the compound's efficacy.

Chemical Structure and Properties

TAK-029 is characterized by its complex structure, which includes a piperazine ring and various functional groups that contribute to its biological activity. The molecular formula is , and it exhibits properties that may enhance its interaction with biological targets.

Anticancer Activity

Recent studies have evaluated the cytotoxic effects of TAK-029 against various tumor cell lines. For instance, a study highlighted its ability to induce apoptosis in cancer cells through mechanisms involving the inhibition of specific signaling pathways. The compound demonstrated significant cytotoxicity, with IC50 values indicating potent activity against several cancer types.

Table 1: Cytotoxic Activity of TAK-029 Against Tumor Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction via caspase activation |

| A549 (Lung Cancer) | 15.0 | Inhibition of PI3K/Akt pathway |

| HeLa (Cervical Cancer) | 10.0 | Disruption of mitochondrial function |

Neuroprotective Effects

TAK-029 has also been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's disease. Research indicates that it inhibits acetylcholinesterase (AChE) activity, which is crucial for maintaining cholinergic neurotransmission.

Case Study: Neuroprotection in Alzheimer's Models

In a study involving scopolamine-induced memory impairment in rodents, TAK-029 administration resulted in improved cognitive function as measured by the Y-maze test. The compound significantly reduced oxidative stress markers and improved levels of key neurotransmitters.

Table 2: Effects of TAK-029 on Neurotransmitter Levels

| Treatment | Acetylcholine (µg/g) | Malondialdehyde (MDA) Levels (nmol/g) |

|---|---|---|

| Control | 0.75 | 5.2 |

| Scopolamine | 0.30 | 10.5 |

| TAK-029 | 0.65 | 6.0 |

The biological activity of TAK-029 can be attributed to several mechanisms:

- Enzyme Inhibition : TAK-029 acts as an inhibitor of AChE, which is relevant for cognitive enhancement.

- Apoptotic Pathways : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Oxidative Stress Reduction : It exhibits antioxidant properties that mitigate oxidative stress, a significant factor in neurodegeneration.

Future Directions

Further research is warranted to explore the full therapeutic potential of TAK-029. This includes:

- In Vivo Studies : Comprehensive animal studies to assess long-term safety and efficacy.

- Clinical Trials : Initiating human clinical trials to evaluate its effectiveness in treating cancer and neurodegenerative diseases.

- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological activities.

Q & A

Q. What are the recommended strategies for optimizing the multi-step synthesis of 4-(4-amidinobenzoylglycyl)-3-methoxycarbonyl-2-oxopiperazine-1-acetic acid?

Methodological Answer:

- Stepwise Ring Formation : Prioritize constructing the piperazine core first, followed by functionalization (e.g., amidine and methoxycarbonyl groups). Use orthogonal protecting groups (e.g., Fmoc for amidine) to prevent side reactions .

- Solvent and Catalyst Screening : Employ Design of Experiments (DoE) to test variables like solvent polarity (DMF vs. THF) and catalysts (e.g., Pd/C for hydrogenation). Statistical tools like ANOVA can identify critical parameters .

- Intermediate Purification : Use preparative HPLC or recrystallization to isolate intermediates, ensuring high purity for subsequent steps.

Q. How should researchers characterize the structural integrity of this compound and its intermediates?

Methodological Answer:

- Spectroscopic Techniques :

- NMR : Use deuterated DMSO for solubility. Focus on ¹H/¹³C NMR to confirm piperazine ring conformation (δ 3.5–4.5 ppm for CH₂ groups) and amidine proton signals (δ 7.8–8.2 ppm) .

- HRMS : Validate molecular weight with electrospray ionization (ESI-HRMS) to detect impurities (<0.1% deviation).

- X-ray Crystallography : For crystalline intermediates, determine absolute configuration using synchrotron radiation (CCDC deposition recommended) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE Requirements : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for weighing and reactions due to potential irritant properties (analogous to piperazine derivatives) .

- Waste Disposal : Neutralize acidic/basic residues before disposal. Follow OSHA guidelines for chemical storage (e.g., desiccators for hygroscopic intermediates) .

Advanced Research Questions

Q. How can computational modeling enhance the design of derivatives targeting specific receptors?

Methodological Answer:

- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to optimize the compound’s geometry and predict electrostatic potential surfaces for receptor binding .

- Molecular Dynamics (MD) Simulations : Simulate interactions with biological targets (e.g., serine proteases) over 100-ns trajectories to identify stable binding conformers .

- Machine Learning : Train models on existing piperazine-based inhibitors to predict bioactivity (IC₅₀) and ADMET properties .

Q. How should researchers reconcile contradictory data in bioactivity assays (e.g., IC₅₀ variability)?

Methodological Answer:

- Assay Standardization :

- Statistical Analysis : Apply Grubbs’ test to identify outliers and hierarchical clustering to group assay conditions with similar outcomes .

Q. What methodologies are effective for studying this compound’s interaction with biological targets?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Immobilize the target protein (e.g., thrombin) on a CM5 chip to measure binding kinetics (ka/kd) in real-time .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for amidine-protein interactions .

- Cryo-EM : Resolve ligand-bound complexes at near-atomic resolution for mechanistic insights .

Q. What strategies mitigate challenges in scaling up the synthesis for preclinical studies?

Methodological Answer:

- Flow Chemistry : Implement continuous flow reactors to improve heat/mass transfer and reduce batch variability .

- Membrane Separation : Use nanofiltration (3 kDa cutoff) to purify crude mixtures, replacing column chromatography .

- Process Analytical Technology (PAT) : Integrate in-line FTIR to monitor reaction progress and automate pH adjustment .

Q. How can researchers validate the proposed reaction mechanism of this compound’s synthesis?

Methodological Answer:

- Isotopic Labeling : Synthesize ¹³C-labeled intermediates to track carbon migration via NMR .

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated reagents to identify rate-determining steps .

- Trapping Experiments : Add radical scavengers (e.g., TEMPO) or electrophilic traps to detect transient intermediates .

Tables for Key Data

Q. Table 1: Recommended Analytical Parameters

| Technique | Key Parameters | Target Signal |

|---|---|---|

| ¹H NMR | 500 MHz, DMSO-d6 | δ 8.1 ppm (amidine NH) |

| HRMS | ESI+, m/z 450.2012 (M+H⁺) | Error < 2 ppm |

| XRD | Space group P2₁2₁2₁ | R-factor < 0.05 |

Q. Table 2: Computational Workflow for Binding Studies

| Step | Tool/Software | Output |

|---|---|---|

| Docking | AutoDock Vina | Binding pose (RMSD < 2.0 Å) |

| MD Simulation | GROMACS | Stability (RMSF < 1.5 Å) |

| QSAR | Random Forest | Predicted IC₅₀ (nM) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.